Potassium 9(or 10)-sulfostearate
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Overview
Description
Potassium 9(or 10)-sulfostearate is a chemical compound that belongs to the class of sulfated fatty acids. It is derived from stearic acid, a long-chain saturated fatty acid, and is characterized by the presence of a sulfonate group attached to the 9th or 10th carbon atom of the stearic acid chain. This compound is commonly used in various industrial applications due to its surfactant properties, which make it effective in reducing surface tension and enhancing the solubility of other compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 9(or 10)-sulfostearate can be synthesized through the sulfonation of stearic acid. The process involves the reaction of stearic acid with sulfur trioxide (SO₃) in the presence of a catalyst, such as oleum or chlorosulfonic acid. The reaction is typically carried out at elevated temperatures to ensure complete sulfonation. The resulting sulfonated stearic acid is then neutralized with potassium hydroxide (KOH) to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation reactors where stearic acid is continuously fed and reacted with sulfur trioxide. The reaction mixture is then neutralized with potassium hydroxide in a controlled manner to achieve the desired product. The final product is purified through filtration and drying processes to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Potassium 9(or 10)-sulfostearate undergoes several types of chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or amines are employed under controlled conditions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Potassium 9(or 10)-sulfostearate has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture media to improve cell growth and viability.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mechanism of Action
The mechanism of action of potassium 9(or 10)-sulfostearate is primarily based on its surfactant properties. The sulfonate group interacts with water molecules, reducing surface tension and allowing the compound to solubilize hydrophobic substances. This property makes it effective in various applications, such as emulsification and dispersion. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, enhancing the solubility and bioavailability of other compounds.
Comparison with Similar Compounds
Potassium 9(or 10)-sulfostearate can be compared with other sulfated fatty acids, such as sodium lauryl sulfate and potassium cetyl sulfate. While all these compounds share surfactant properties, this compound is unique due to its specific carbon chain length and sulfonation position, which confer distinct solubility and emulsification characteristics.
List of Similar Compounds
- Sodium lauryl sulfate
- Potassium cetyl sulfate
- Ammonium lauryl sulfate
- Sodium stearate
These compounds are commonly used in similar applications but differ in their chemical structure and specific properties.
Properties
CAS No. |
68609-93-8 |
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Molecular Formula |
C18H34K2O5S |
Molecular Weight |
440.7 g/mol |
IUPAC Name |
dipotassium;9-sulfonatooctadecanoate |
InChI |
InChI=1S/C18H36O5S.2K/c1-2-3-4-5-6-8-11-14-17(24(21,22)23)15-12-9-7-10-13-16-18(19)20;;/h17H,2-16H2,1H3,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
BWZXEKWABSTKSN-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)[O-])S(=O)(=O)[O-].[K+].[K+] |
Origin of Product |
United States |
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